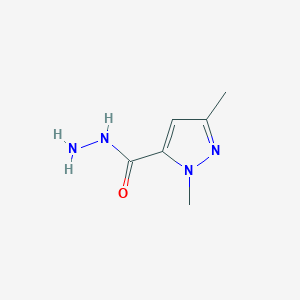
1,3-dimethyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a derivative of the pyrazole class, which is known for its diverse biological and pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry, where they often serve as key intermediates or final products with therapeutic properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of various hydrazides with different electrophilic compounds. For instance, the synthesis of 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-beta-glycoside derivatives was achieved by reacting substituted 1H-pyrazole-5-carbohydrazide with d-sugar, which led to compounds with inhibitory effects on the growth of A549 lung cancer cells . Similarly, novel N'-arylidene pyrazole-3-carbohydrazides were designed and synthesized, acting as dual agents against diabetes and oxidative stress . The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was carried out by reacting 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide .
Molecular Structure Analysis
The molecular structures of pyrazole derivatives are often confirmed by single crystal X-ray diffraction studies. For example, the structure of a novel pyrazole derivative was confirmed to crystallize in the triclinic crystal system with a dihedral angle of 65.84(1)° between the pyrazole and thiophene rings, indicating a twisted conformation . The crystal and molecular structure of another compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, is stabilized by N H⋯O and C H⋯O hydrogen bond interactions .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate led to stereoselective ring opening and the formation of propanohydrazides . Additionally, the synthesis of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole involved the treatment of 4 (5-methyl-1-t-butylpyrazole-4-carbohydrazide) with 2-cyano-3, 3-dimethylthio-acrylonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by various spectroscopic and analytical techniques. Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, are used to analyze the molecular structure and assign the wave numbers to different vibrational modes . The antioxidant capacity of some pyrazole derivatives was evaluated using in vitro assays like DPPH and FRAP, revealing that certain compounds with a hydroxyl group at the 4-position of the hydrazone moiety are potent antioxidants . The free-radical scavenging capacity and antioxidant activity of a series of novel 3,5-dimethyl-1H-pyrazole derivatives were also assessed, with some compounds showing significant activity .
Applications De Recherche Scientifique
Corrosion Inhibition
1,3-Dimethyl-1H-Pyrazole-5-Carbohydrazide derivatives have demonstrated significant potential as corrosion inhibitors. For instance, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz) has been found to inhibit corrosion of mild steel in HCl medium effectively. Experimental methods like electrochemical impedance spectroscopy, polarization curves, and SEM/EDX analysis revealed that PyHz could achieve up to 96% inhibition efficiency. This efficacy is attributed to the adsorption process adhering to the Langmuir isotherm model, with Density Functional Theory (DFT) and Monte Carlo simulations supporting these findings (Cherrak et al., 2020).
Spectroscopy and Molecular Docking Studies
The compound (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) was synthesized and characterized using various spectroscopic methods. Theoretical structures, atomic charges, and nucleophilic and electrophilic sites were analyzed. Molecular docking studies indicated that this compound could potentially serve as an anti-diabetic agent (Karrouchi et al., 2021).
Antimicrobial Activity
1H-Pyrazole-3-carbohydrazide derivatives have been evaluated for antimicrobial activities against various bacterial strains. For instance, N,N-Dimethylhydrazide derivative showed significant activity among a series of synthesized compounds. These findings highlight the potential of pyrazole carbohydrazides as effective agents in combating microbial infections (Şahan et al., 2013).
Antioxidant Activities
A study on novel pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, demonstrated antioxidant activities. One compound, in particular, showed significant radical scavenging capacity, highlighting the potential of these compounds in antioxidant applications (Karrouchi et al., 2019).
Molecular Structure and Dynamics
Research on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide involved extensive quantum chemical studies, vibrational spectroscopy, and molecular dynamic simulations. This compound's molecular structure and stability analysis suggest its potential in various industrial and biological applications (Pillai et al., 2017).
Safety And Hazards
Orientations Futures
As for future directions, pyrazoles, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing and future research into the development of new synthetic techniques and biological activities related to pyrazole derivatives .
Propriétés
IUPAC Name |
2,5-dimethylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCYYXYBTYXWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400276 |
Source


|
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazole-5-carbohydrazide | |
CAS RN |
89187-40-6 |
Source


|
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



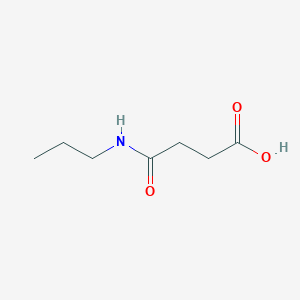

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)
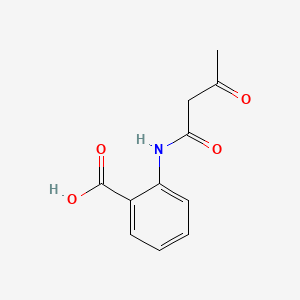



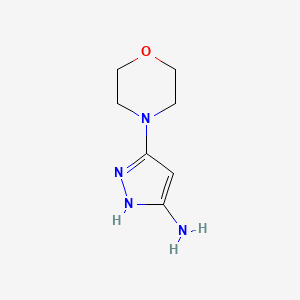
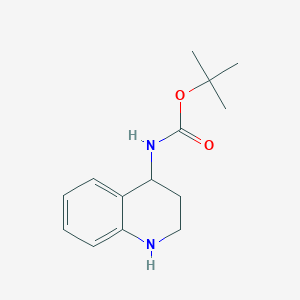
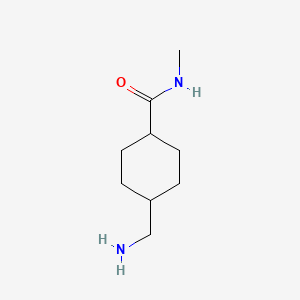
![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
